Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)
Description
Its molecular formula is C₂₄H₃₇N₄O₇PS, and it features a thiazole-furan core modified with phosphinylidene and alanine-derived ester groups, stabilized by a monomethanesulfonate counterion . This compound belongs to a class of noncompetitive FBPase inhibitors designed to modulate gluconeogenesis. Its development builds upon earlier FBPase inhibitors like MB05032 and MB07803, with structural modifications aimed at optimizing pharmacokinetics and safety .
Properties
Molecular Formula |
C25H41N4O10PS2 |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate;methanesulfonic acid |
InChI |
InChI=1S/C24H37N4O7PS.CH4O3S/c1-10-33-19(30)23(6,7)27-36(32,28-24(8,9)20(31)34-11-2)15-13-12-14(35-15)16-17(37-21(25)26-16)18(29)22(3,4)5;1-5(2,3)4/h12-13H,10-11H2,1-9H3,(H2,25,26)(H2,27,28,32);1H3,(H,2,3,4) |
InChI Key |
RNZKNCBJIDIZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Alanine
Amide Bond Formation
- Activation : The phosphinylidene-furan-thiazole intermediate is treated with EDCI/HOBt in DMF to activate the phosphorus-bound hydroxyl group.
- Coupling : React with alanine diethyl ester (2.5 equiv) at room temperature for 18 hours.
- Yield : 70–75% after column chromatography (ethyl acetate/hexane).
Methanesulfonation of the Terminal Hydroxyl Group
The final step introduces the methanesulfonate ester via nucleophilic substitution:
Procedure :
- Dissolve the diethyl ester intermediate (1.0 equiv) in dry DCM.
- Add methanesulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.
- Stir for 2 hours, then wash with brine and dry over MgSO₄.
Optimization Notes :
- Excess MsCl leads to sulfonation of secondary amines; stoichiometric control is critical.
- Yield: 85–88% (amorphous white solid).
Data Summary of Synthetic Steps
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.25 (t, 6H, CH₂CH₃), 2.45 (s, 3H, CH₃SO₃), 3.12 (m, 2H, P-CH₂), 4.15 (q, 4H, OCH₂), 6.78 (d, 1H, furan-H), 7.32 (s, 1H, thiazole-H).
- ³¹P NMR (202 MHz, CDCl₃): δ 18.7 ppm (P=O).
Purity : ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for phosphorylation and coupling steps to enhance reproducibility. Critical factors include:
- Catalyst Recycling : Pd recovery systems reduce costs.
- Solvent Recovery : Ethanol and DCM are distilled and reused.
- Quality Control : In-line FTIR monitors phosphorylation efficiency.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Alanine, N,N’-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The search results provide information on compounds related to "Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)]" and its potential applications, primarily focusing on its role as a gluconeogenesis inhibitor for treating type 2 diabetes .
MB07803 as a Gluconeogenesis Inhibitor
MB07803, also known as Alanine, N,N'-((5-(2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl)-2-furanyl)phosphinylidene)bis(2-methyl-, diethyl ester, is identified as a second-generation gluconeogenesis inhibitor . It is designed to obstruct the metabolic pathway in the liver, which is relevant for treating type 2 diabetes .
Related Compounds and Target Analysis
Target analysis has identified related compounds, including various amino acids and their derivatives, which may have applications in plant samples . These include:
MXenes in Photocatalytic Degradation
While not directly related to the specified alanine derivative, research on MXenes touches on the relevance of functional groups in photocatalysis . This highlights the importance of surface properties and electrical configuration in charge transfer processes, which may have implications for the alanine derivative in other applications .
Mechanism of Action
The mechanism of action of Alanine, N,N’-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural homology with other FBPase inhibitors, particularly MB07803 (N,N′-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene] diethyl ester), but distinguishes itself through the addition of a monomethanesulfonate group. Key comparisons include:
Table 1: Structural and Functional Attributes
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Target |
|---|---|---|---|---|
| User’s Compound (9CI) | C₂₄H₃₇N₄O₇PS | 564.61 | Thiazole-furan core, phosphinylidene, monomethanesulfonate | FBPase |
| MB07803 | C₂₄H₃₅N₄O₇P | 530.54 | Diethyl ester, lacks methanesulfonate | FBPase |
| CS-917 (MB06322) | C₂₂H₃₁N₄O₇P | 518.48 | Prodrug of MB05032, diethyl ester | FBPase |
| MB05032 | C₁₅H₁₈N₃O₆PS | 399.35 | Phosphonic acid, unmodified active metabolite | FBPase |
- Thiazole-Furan Core : All compounds share this motif, critical for binding to the FBPase allosteric site .
- Ester vs.
- Prodrug Considerations : CS-917 (a prodrug of MB05032) was discontinued due to lactic acidosis caused by metabolite accumulation, highlighting the need for stable derivatives like the user’s compound .
Pharmacological and Clinical Comparison
Table 2: Clinical and Pharmacological Profiles
| Compound | Clinical Stage | Key Advantages | Limitations |
|---|---|---|---|
| User’s Compound | Preclinical/Phase I* | Enhanced solubility via methanesulfonate | Limited published data |
| MB07803 | Phase II | Improved metabolic stability vs. CS-917 | Requires further safety evaluation |
| CS-917 | Phase II (halted) | Effective gluconeogenesis suppression | Toxicity from metabolite MB05032 |
| MB05032 | Preclinical | Direct FBPase inhibition | Poor oral bioavailability |
*Assumed based on structural progression from MB07803.
- MB07803: Retains the diethyl ester structure but avoids CS-917’s prodrug-related toxicity.
- User’s Compound : The methanesulfonate group may mitigate ester hydrolysis risks (a flaw in CS-917) by providing a stable ionic form, though clinical data are pending .
Biological Activity
Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI), commonly referred to as MB07803, is a synthetic compound primarily investigated for its potential therapeutic applications in the management of type 2 diabetes. This compound functions as a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis.
- CAS Number : 882757-24-6
- Molecular Formula : C24H37N4O7PS
- Molecular Weight : 556.61 g/mol
- Density : 1.26 g/cm³
MB07803's primary mechanism involves the inhibition of FBPase, which is crucial for gluconeogenesis in the liver. By blocking this metabolic pathway, MB07803 reduces endogenous glucose production, making it a candidate for treating conditions characterized by excessive glucose levels, such as type 2 diabetes .
Inhibition of Gluconeogenesis
Research indicates that MB07803 effectively inhibits gluconeogenesis in vitro and in vivo. Studies have shown that it significantly reduces plasma glucose levels in diabetic animal models by inhibiting FBPase activity, leading to decreased hepatic glucose output .
Pharmacokinetics and Efficacy
The pharmacokinetic profile of MB07803 indicates a favorable absorption and distribution in biological systems. It has demonstrated effective plasma concentrations that correlate with its inhibitory action on FBPase .
Case Studies
- Diabetes Management
- Toxicological Assessment
Data Tables
| Parameter | Value |
|---|---|
| CAS Number | 882757-24-6 |
| Molecular Weight | 556.61 g/mol |
| Density | 1.26 g/cm³ |
| Target Enzyme | Fructose-1,6-bisphosphatase |
| Effective Dose (Animal Study) | 10 mg/kg body weight |
Q & A
Q. What are the established synthetic routes for this compound, and how is structural purity validated?
The compound is synthesized via phosphonate esterification and subsequent sulfonation. Key steps include coupling the thiazole-furan core with bis-alanine derivatives under anhydrous conditions, followed by methanesulfonate salt formation. Structural validation employs NMR (e.g., P NMR to confirm phosphinylidene linkage) and HPLC-MS to verify purity (>98%) and molecular weight. Reference synthetic protocols are detailed for related FBPase inhibitors like MB06322 and MB07803 .
Q. What in vitro assays are used to evaluate its inhibitory activity against fructose-1,6-bisphosphatase (FBPase)?
Enzymatic inhibition is tested using coupled spectrophotometric assays with recombinant human FBPase. The reaction mixture includes FBPase, substrate (fructose-1,6-bisphosphate), and NADH-linked detection systems to monitor phosphate release. IC values are calculated from dose-response curves, with comparisons to reference inhibitors (e.g., MB05032, IC = 0.2 µM). Noncompetitive inhibition is confirmed via Lineweaver-Burk plots .
Advanced Research Questions
Q. How do molecular dynamics simulations clarify its binding mechanism to FBPase’s allosteric site?
Simulations reveal stabilization of the T-state conformation of FBPase via hydrogen bonding between the thiazole ring and Arg140/Arg223 residues. The phosphinylidene group interacts with Mg ions at the AMP-binding site. Free energy perturbation (FEP) calculations quantify binding affinity (ΔG = -9.8 kcal/mol), consistent with experimental IC data .
Q. What strategies mitigate metabolite-induced toxicity observed in preclinical studies?
Metabolites like MB05032 (active form of prodrug CS-917) cause lactic acidosis due to off-target mitochondrial effects. Solutions include:
Q. How does the compound’s pharmacokinetic profile influence dosing regimens in diabetic models?
In ZDF rats, oral bioavailability is 28–31% due to first-pass metabolism. Dose-ranging studies (10–100 mg/kg) show a linear AUC increase but saturable hepatic uptake. Twice-daily dosing maintains >80% FBPase inhibition without troughs, as confirmed by stable blood glucose reduction (35–40% from baseline) .
Q. What structural modifications enhance selectivity over CDK2 and other kinases?
Substituting the 2,2-dimethyl-1-oxopropyl group reduces off-target binding to CDK2’s ATP pocket (selectivity ratio >20-fold). Kinase profiling (Eurofins Panlabs panel) identifies critical steric clashes with CDK2’s Val18 residue, absent in FBPase’s hydrophobic allosteric pocket .
Q. How do crystallographic studies resolve contradictions in binding site hypotheses?
X-ray structures (2.1 Å resolution) confirm dual binding: the thiazole-furan moiety occupies the AMP site, while the phosphinylidene group extends into a secondary pocket near Lys112. Discrepancies with earlier docking studies arise from flexible loop dynamics (residues 60–75), which adopt closed conformations only upon inhibitor binding .
Methodological Considerations
- Toxicity Screening : Use HepG2 cells to assess mitochondrial toxicity via Seahorse XF assays (OCR/ECAR ratios).
- Metabolite Identification : Employ LC-QTOF-MS with isotopic labeling to track hydrolysis products in plasma .
- In Vivo Validation : Pair gluconeogenesis flux measurements (via C-glucose tracing) with pharmacodynamic endpoints in ZDF rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
